

2-Ethynylquinoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Ethynylquinoline

Cat. No.: B1355119

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CAS Number: 40176-78-1

This technical guide provides an in-depth overview of **2-Ethynylquinoline**, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, synthesis, and potential applications.

Chemical and Physical Properties

2-Ethynylquinoline is a heterocyclic aromatic compound with the molecular formula $C_{11}H_7N$. Its structure features a quinoline core substituted with an ethynyl group at the 2-position. This combination of a rigid, planar quinoline scaffold and a reactive alkyne functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **2-Ethynylquinoline**

Property	Value	Source
CAS Number	40176-78-1	PubChem
Molecular Formula	C ₁₁ H ₇ N	PubChem
Molecular Weight	153.18 g/mol	PubChem
Appearance	Not explicitly found in searches	-
Melting Point	Not explicitly found in searches	-
Boiling Point	Not explicitly found in searches	-
Solubility	Likely soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM). Poorly soluble in water.	General knowledge of similar aromatic compounds

Safety and Handling

2-Ethynylquinoline is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 2: GHS Hazard and Precautionary Statements for **2-Ethynylquinoline**

Category	Code	Statement
Hazard Statements	H315	Causes skin irritation.
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P312	Call a POISON CENTER/doctor if you feel unwell.	

Synthesis of 2-Ethynylquinoline

The most common and efficient method for the synthesis of **2-Ethynylquinoline** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of **2-Ethynylquinoline** synthesis, a suitable starting material would be a 2-haloquinoline, such as 2-chloroquinoline or 2-bromoquinoline, which is then coupled with a protected or unprotected acetylene source.

General Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-Ethynylquinoline

The following is a generalized protocol based on standard Sonogashira coupling procedures. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.

Materials:

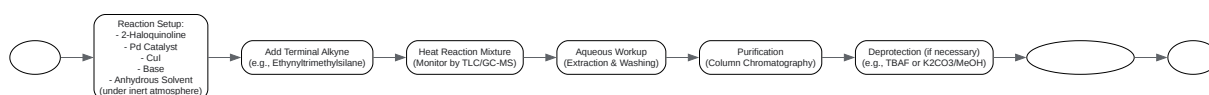
- 2-Chloroquinoline (or 2-Bromoquinoline)
- Ethynyltrimethylsilane (or another suitable alkyne source)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., THF, toluene, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry reaction flask under an inert atmosphere, add the 2-haloquinoline, palladium catalyst, and copper(I) iodide.
- Add the anhydrous solvent and the amine base.
- Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.
- Slowly add the ethynyltrimethylsilane (or other alkyne) to the reaction mixture.
- The reaction mixture is then heated to a temperature typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

- The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 , MgSO_4), filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel.

If a protected alkyne such as ethynyltrimethylsilane is used, a subsequent deprotection step is required. This is typically achieved by treating the silylated product with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).



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Caption: Generalized workflow for the synthesis of **2-Ethynylquinoline** via Sonogashira coupling.

Biological Activities and Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities. While specific biological data for **2-Ethynylquinoline** itself is not extensively reported in the public domain, its derivatives are of significant interest in drug discovery. The ethynyl group serves as a versatile

handle for further chemical modifications, allowing for the generation of libraries of compounds for biological screening.

Quinoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

- **Anticancer Activity:** Many quinoline-based compounds have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as kinases or topoisomerases, or the disruption of microtubule dynamics.
- **Antimalarial Activity:** The quinoline core is central to several important antimalarial drugs, including chloroquine and mefloquine. Research continues to explore new quinoline derivatives to combat drug-resistant strains of *Plasmodium falciparum*.
- **Antimicrobial Activity:** Quinolines have also been investigated for their antibacterial and antifungal properties.

The presence of the ethynyl group in **2-Ethynylquinoline** makes it a particularly attractive starting material for the application of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the straightforward linkage of the **2-ethynylquinoline** moiety to various molecules bearing an azide group, thereby facilitating the creation of diverse compound libraries for high-throughput screening.

Caption: Role of **2-Ethynylquinoline** in drug discovery via click chemistry and library synthesis.

Conclusion

2-Ethynylquinoline is a key chemical intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis via the Sonogashira coupling and the versatility of its ethynyl group for further functionalization make it a valuable tool for researchers. While specific experimental data on some of its physical properties and biological activities are not yet widely available, the extensive research on the broader class of quinoline derivatives strongly suggests that **2-ethynylquinoline** will continue to be an important building block for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate its properties and explore its full range of applications.

- To cite this document: BenchChem. [2-Ethynylquinoline: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355119#2-ethynylquinoline-cas-number-and-properties]

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